2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide
Overview
Description
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide is a part of a broader class of fused heterocyclic 1,2,4-triazoles, which have been the subject of significant research due to their diverse biological properties. For instance, Karpina et al. (2019) developed a method for synthesizing novel acetamides, including compounds similar to the one . These compounds, which incorporate an 1,2,4-oxadiazole cycle, were synthesized in a diverse set, and their structures were confirmed using 1 H NMR spectroscopy. Notably, these compounds' pharmacological activities were also predicted and studied, underscoring the potential medicinal applications of these molecules (Karpina et al., 2019).
Heterocyclic Compounds and Insecticidal Assessment
In another strand of research, novel heterocyclic compounds, including pyrrole, pyridine, coumarin, thiazole, and others, were synthesized from a 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide precursor. The synthesized compounds' structures were determined using various spectroscopy techniques, and some of these compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of these heterocyclic compounds, possibly including this compound, in agricultural applications (Fadda et al., 2017).
Oxidative Cyclization and Antimicrobial Evaluations
Research by Prakash et al. (2011) delved into the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization, and these compounds were tested for their antimicrobial activity. This study's findings are significant as they suggest the potential antimicrobial properties of triazolo[4,3-a]pyridine derivatives, potentially including this compound (Prakash et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
It is known that the compound shows effective nampt activity . It is suggested that the compound may interact with NAMPT, leading to changes in the NAD+ salvage pathway .
Biochemical Pathways
The compound affects the NAD+ salvage pathway . This pathway is crucial for many biological processes including metabolism and aging . By interacting with NAMPT, the compound may influence the rate of NAD+ production, thereby affecting these processes .
Pharmacokinetics
It is known that the compound shows attenuated cyp inhibition , which suggests that it may have favorable drug metabolism and pharmacokinetic properties
Result of Action
The result of the compound’s action is the modulation of the NAD+ salvage pathway . This can have wide-ranging effects on cellular metabolism and other processes that depend on NAD+. The exact molecular and cellular effects will depend on the specific context in which the compound is used .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-8-6-9(16-19-8)13-11(18)7-20-12-15-14-10-4-2-3-5-17(10)12/h2-6H,7H2,1H3,(H,13,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEZZXFWGLDBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321984 | |
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824661 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
670269-98-4 | |
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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